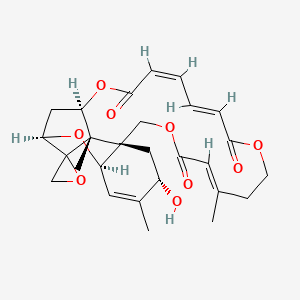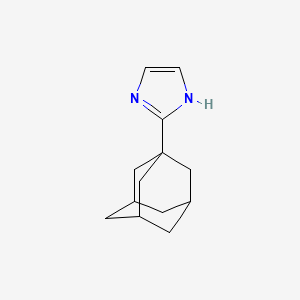
3-Phenyl-L-serine
描述
3-Phenyl-L-serine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.07389321 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
L-threo-phenylserine, also known as (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, primarily targets the enzyme L-threonine transaldolase . This enzyme is involved in the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids .
Mode of Action
The compound interacts with its target, L-threonine transaldolase, to facilitate the synthesis of β-hydroxy-α-amino acids . This interaction results in the production of L-threo-phenylserine from L-threonine and benzaldehyde .
Biochemical Pathways
The primary biochemical pathway affected by L-threo-phenylserine is the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids . This pathway is crucial for the synthesis of various bioactive compounds and pharmaceuticals .
Result of Action
L-threo-phenylserine plays a vital role in the synthesis of various bioactive compounds. For instance, it can be used for the synthesis of cyclomarin A, an antiviral, antibiotic, and antimalarial bioactive cyclic peptide . It’s also used in the treatment of Parkinson’s disease .
生化分析
Biochemical Properties
L-threo-phenylserine is synthesized from L-threonine and benzaldehyde by the enzyme L-threonine transaldolase (PmLTTA), which was identified from Pseudomonas sp. through genome mining . PmLTTA exhibits high activity in the synthesis of L-threo-phenylserine, with a specific activity of 5.48 U mg –1 .
Cellular Effects
L-serine, a precursor of L-threo-phenylserine, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of L-threo-phenylserine involves the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids with high diastereoselectivity . This process is catalyzed by L-threonine transaldolase, which exhibits high activity in the synthesis of L-threo-phenylserine .
Temporal Effects in Laboratory Settings
The activity of L-threonine transaldolase, the enzyme responsible for the synthesis of L-threo-phenylserine, was monitored at different temperatures until residual activities were lower than 50% . This suggests that the enzyme’s activity and, consequently, the production of L-threo-phenylserine, may be influenced by temperature changes over time.
Metabolic Pathways
L-threo-phenylserine is involved in the metabolic pathway catalyzed by L-threonine transaldolase . This enzyme catalyzes the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids, including L-threo-phenylserine .
Subcellular Localization
Given that its synthesis involves enzymes such as L-threonine transaldolase, which are typically found in the cytoplasm , it is likely that L-threo-phenylserine is also localized in the cytoplasm
属性
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863731, DTXSID401296197 | |
| Record name | L-threo-3-Phenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-56-9, 6254-48-4 | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-Hydroxy-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylserine, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-threo-3-Phenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSERINE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the antiviral activity of L-threo-phenylserine against influenza A virus?
A: L-threo-phenylserine exerts its antiviral effect by competitively inhibiting the incorporation of phenylalanine, an essential amino acid, during viral protein synthesis. [, ] This suggests that L-threo-phenylserine likely targets a viral enzyme or process involved in phenylalanine utilization. Interestingly, the antiviral activity of L-threo-phenylserine is specific to influenza A virus and does not extend to ectromelia virus infections in mice. []
Q2: How does the structure of L-threo-phenylserine relate to its antiviral activity?
A: Structural modifications to L-threo-phenylserine significantly impact its antiviral activity. Substitution of either the beta-hydroxyl group or the alpha-amino group completely abolishes its activity. [, ] This highlights the importance of these specific functional groups for binding to the target and exerting the antiviral effect. Additionally, the L-threo stereoisomer is crucial for activity, suggesting a specific interaction with a chiral target.
Q3: What is the role of phenylalanine in influenza A virus replication, and how does L-threo-phenylserine interfere with this process?
A: Phenylalanine is essential for viral protein synthesis in influenza A virus. [] While the exact mechanism remains unclear, L-threo-phenylserine competitively inhibits the utilization of phenylalanine, likely by interfering with a viral enzyme or process specific to this amino acid. This ultimately disrupts viral protein synthesis and hinders viral replication. Notably, supplying phenylalanine in the form of phenylalanylglycine or glycylphenylalanine can reverse the inhibitory effect of L-threo-phenylserine, further supporting its role in disrupting phenylalanine utilization. []
Q4: Are there any known applications of L-threo-phenylserine beyond antiviral research?
A: Yes, L-threo-phenylserine has been investigated for its potential to specifically inhibit the expression of the lactose operon in Escherichia coli. [] This suggests potential applications in regulating gene expression in bacterial systems. Additionally, research explores the use of multi-enzyme cascades for sustainable synthesis of L-threo-phenylserine, highlighting its potential as a building block for various chemical syntheses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
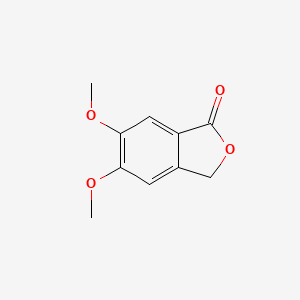
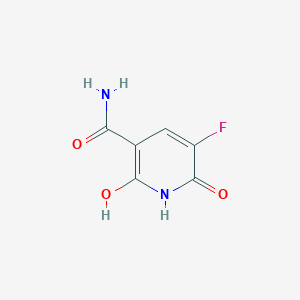
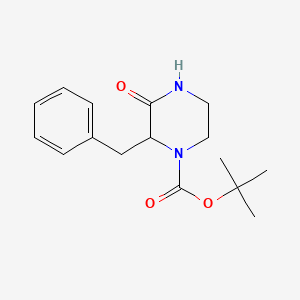

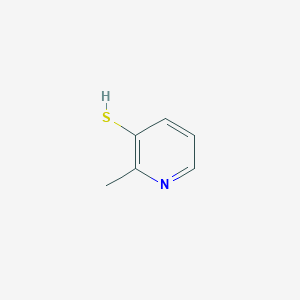
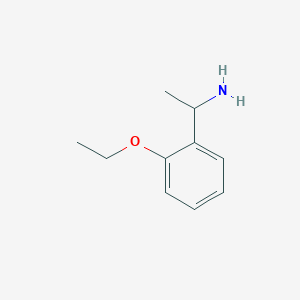
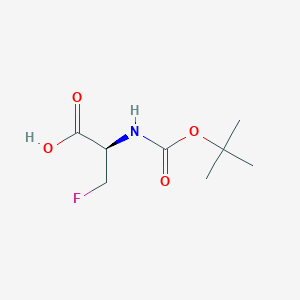
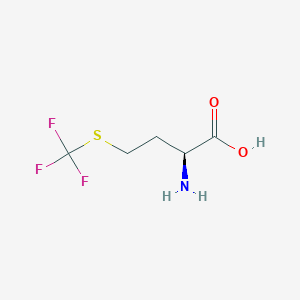
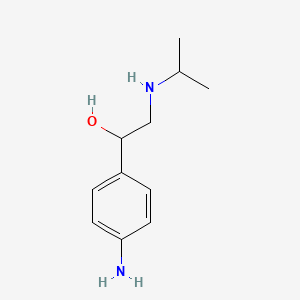
![[1,1'-Bi(cyclobutane)]-3-carboxylic acid](/img/structure/B3429736.png)

